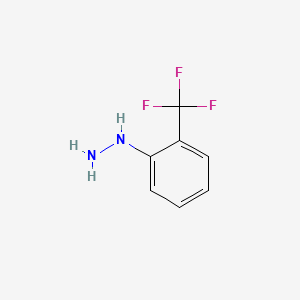

2-(Trifluoromethyl)phenylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-3-1-2-4-6(5)12-11/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWQDLBFVSTSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334460 | |

| Record name | 2-(Trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365-34-4 | |

| Record name | [2-(Trifluoromethyl)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Trifluoromethyl)phenylhydrazine CAS number 365-34-4

An In-Depth Technical Guide to 2-(Trifluoromethyl)phenylhydrazine (CAS 365-34-4) for Advanced Synthesis

Introduction and Strategic Significance

This compound, identified by CAS number 365-34-4, is a highly valuable substituted hydrazine for researchers and process chemists, particularly in the fields of medicinal chemistry and agrochemical synthesis. Its primary utility lies in its role as a key precursor in the Fischer indole synthesis, a robust and versatile method for constructing indole ring systems.[1][2] The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceutical agents.[2]

The strategic placement of the trifluoromethyl (CF₃) group at the ortho-position of the phenyl ring is of critical importance. The CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the pharmacological profile of a target molecule by improving metabolic stability, increasing binding affinity to biological targets, and modulating bioavailability.[3] This guide provides a comprehensive technical overview of the synthesis, properties, core reactivity, and safe handling of this compound, designed to empower scientists in its effective application.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is fundamental to its successful use in synthesis and for ensuring laboratory safety.

| Property | Value | Source(s) |

| CAS Number | 365-34-4 | [4] |

| Molecular Formula | C₇H₇F₃N₂ | [4] |

| Molecular Weight | 176.14 g/mol | [4] |

| Appearance | White to light yellow or pale brown crystalline solid | Multiple |

| Melting Point | 55-62 °C | Multiple |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene | Multiple |

| Hazard Codes | Toxic (H302, H312, H332), Irritant (H315, H319, H335) | [4] |

| Incompatibilities | Strong oxidizing agents, Strong acids | [4] |

Synthesis and Purification

The most common and reliable method for preparing this compound is a two-step sequence starting from the commercially available 2-(trifluoromethyl)aniline. The process involves diazotization followed by in-situ reduction.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for synthesizing substituted phenylhydrazines.[5][6]

Step 1: Diazotization of 2-(Trifluoromethyl)aniline

-

To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid (120 mL) and water (120 mL).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add 2-(trifluoromethyl)aniline (64.4 g, 0.4 mol) to the stirred acid solution. The temperature should be maintained below 5 °C. A thick white slurry of the aniline hydrochloride salt will form.

-

In a separate beaker, dissolve sodium nitrite (28.0 g, 0.405 mol) in 60 mL of water.

-

Add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel over a period of ~60 minutes. Causality: Strict temperature control below 5 °C is critical to prevent the decomposition of the highly unstable diazonium salt intermediate. The slurry will gradually dissolve, resulting in a clear, pale-yellow solution of 2-(trifluoromethyl)benzenediazonium chloride.

Step 2: Reduction of the Diazonium Salt

-

In a separate 2 L flask, prepare a solution of sodium sulfite (101 g, 0.8 mol) in 800 mL of water. Cool this solution to ~10 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred sodium sulfite solution. The rate of addition should be controlled to keep the temperature below 20-25 °C.

-

Once the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Add concentrated hydrochloric acid (~150 mL) until the solution is strongly acidic (pH < 1).

-

Heat the mixture to reflux for 2-4 hours. Causality: This acidic hydrolysis step is necessary to convert the intermediate sulfonate salt into the desired hydrazine hydrochloride.

-

Cool the reaction mixture to 0-5 °C in an ice bath. The product, this compound hydrochloride, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with a small amount of ice-cold water.

Step 3: Liberation and Purification

-

Suspend the crude hydrochloride salt in water (500 mL) and add a 25% aqueous sodium hydroxide solution until the mixture is strongly basic (pH > 10).

-

The free hydrazine base will separate as an oil or solid. Extract the product into diethyl ether or ethyl acetate (3 x 150 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent like hexane or by vacuum distillation.

Core Reactivity: The Fischer Indole Synthesis

The premier application of this compound is the synthesis of 7-trifluoromethylindoles via the Fischer indole synthesis.[1] This acid-catalyzed reaction proceeds by condensing the hydrazine with an aldehyde or ketone, followed by a characteristic[7][7]-sigmatropic rearrangement.[8]

Mechanistic Pathway Diagram

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

2-(Trifluoromethyl)phenylhydrazine hydrochloride properties

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylhydrazine Hydrochloride for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound hydrochloride (CAS No: 3107-34-4), a critical reagent for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, its strategic applications in complex molecular synthesis, and the rigorous safety protocols required for its handling. This document is structured to serve as a practical and authoritative resource, grounded in established chemical principles and validated experimental insights.

Core Molecular Profile and Physicochemical Properties

This compound hydrochloride is a substituted arylhydrazine salt that has become indispensable in modern organic synthesis. Its utility stems from the unique electronic properties imparted by the ortho-trifluoromethyl (-CF₃) group on the phenyl ring. This powerful electron-withdrawing group significantly influences the reactivity of the hydrazine moiety, a factor that is leveraged in numerous synthetic transformations.

The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base, which is more susceptible to aerial oxidation. Before use in most organic reactions, the free base is typically liberated in situ or via a simple basic workup.

Table 1: Key Physicochemical and Structural Identifiers

| Property | Value | Source |

| CAS Number | 3107-34-4 | [1][2] |

| Molecular Formula | C₇H₈ClF₃N₂ | [1][2] |

| Molecular Weight | 212.60 g/mol | [1][2] |

| IUPAC Name | [2-(trifluoromethyl)phenyl]hydrazine;hydrochloride | [1][3] |

| Appearance | White to cream or pale yellow crystalline powder | [4] |

| Melting Point | 220 °C (428 °F) | [5] |

| InChIKey | ZUSWDTWYONAOPH-UHFFFAOYSA-N | [1] |

| Solubility | Limited solubility in water (15.7 µg/mL at pH 7.4) | [1] |

The presence of the -CF₃ group at the ortho position creates a unique steric and electronic environment. Electronically, it deactivates the aromatic ring, which can influence the regioselectivity of cyclization reactions. Sterically, its presence can direct incoming reagents or influence conformational preferences of reaction intermediates, providing a valuable tool for controlling synthetic outcomes.

Synthesis Pathway: From Aniline to Hydrazine Salt

The most common and industrially scalable synthesis of this compound hydrochloride begins with 2-(trifluoromethyl)aniline. The process is a classic two-step sequence involving diazotization followed by reduction.

Workflow for Synthesis:

-

Diazotization: 2-(Trifluoromethyl)aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amine into a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.[6]

-

Reduction: The resulting diazonium salt solution is then added to a reducing agent. A common choice is stannous chloride (SnCl₂) in concentrated HCl or a solution of sodium sulfite. This step reduces the diazonium group (-N₂⁺) to the hydrazine moiety (-NHNH₂).

-

Isolation: The product precipitates from the acidic solution as the hydrochloride salt, which can then be isolated by filtration, washed, and dried.[6]

This well-established protocol provides a reliable route to the target compound with good yield and purity.[6]

Caption: Mechanistic steps of the Fischer indole synthesis.

Protocol: Synthesis of 7-Trifluoromethyl-2-methylindole

This protocol describes a representative Fischer indole synthesis using this compound hydrochloride and acetone.

Materials:

-

This compound hydrochloride (1.0 eq)

-

Acetone (1.5 eq)

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) (catalytic to stoichiometric amounts)

-

Toluene or Xylene (solvent)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound hydrochloride and the chosen solvent (e.g., toluene).

-

Hydrazone Formation (Optional Isolation): Add acetone to the suspension. Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours to form the hydrazone intermediate. For many syntheses, this intermediate is not isolated. [7]3. Cyclization: Add the acid catalyst (e.g., PPA) to the mixture. Heat the reaction to reflux (typically 110-140 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it over ice water or a cooled basic solution (e.g., NaHCO₃). Caution: Quenching PPA is highly exothermic.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Broader Synthetic Utility

Beyond its role in indole synthesis, this reagent is a valuable intermediate in several other areas:

-

Pharmaceutical Development: It serves as a building block for various active pharmaceutical ingredients (APIs), including potential anti-cancer agents, where the -CF₃ group can enhance metabolic stability and cell permeability. [3]* Agrochemicals: It is used in the synthesis of novel herbicides and fungicides. The trifluoromethyl group is a common feature in modern agrochemicals for improving biological activity. [3]* Material Science: The compound is explored in creating specialized polymers and coatings that require enhanced chemical resistance and durability. [3]

Safety and Handling: A Self-Validating System

Trustworthiness in the lab begins with rigorous safety protocols. This compound hydrochloride is a hazardous substance requiring careful handling to mitigate risks.

GHS Hazard Classification

| Pictogram(s) | Signal Word | Hazard Statements |

| Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.<[5][8]br>H315: Causes skin irritation.<[1][5]br>H319: Causes serious eye irritation.<[1][5]br>H335: May cause respiratory irritation. [5] |

Safe Handling Workflow

Adherence to a strict workflow is non-negotiable.

Caption: A mandatory safety workflow for handling hazardous chemical reagents.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles (compliant with EN 166 or NIOSH standards) are mandatory. [5]* Hand Protection: Wear nitrile or neoprene protective gloves. Change gloves immediately if contamination occurs. [5]* Skin and Body Protection: A long-sleeved lab coat is required. Ensure no skin is exposed. [5]* Respiratory Protection: Use only in a certified chemical fume hood. If a fume hood is not available or for large spills, a NIOSH-approved respirator with an appropriate cartridge is necessary. [5] Storage and Stability:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. * The compound is light-sensitive and potentially hygroscopic; store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability. * Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting. [5]* If on Skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. [5]* If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a physician immediately. [5]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical advice. [5]

Conclusion

This compound hydrochloride is more than a mere catalog chemical; it is a strategic tool for molecular design and construction. Its unique electronic and steric properties, primarily driven by the ortho-trifluoromethyl substituent, offer chemists precise control over complex reactions like the Fischer indole synthesis. Understanding its synthesis, reactivity, and the stringent safety protocols for its use is paramount for any research professional aiming to leverage its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. (n.d.). This compound Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Continuous flow process for the synthesis of phenylhydrazine salts and substituted phenylhydrazine.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

Sources

- 1. This compound Hydrochloride | C7H8ClF3N2 | CID 12891828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]

- 5. fishersci.no [fishersci.no]

- 6. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. Fischer Indole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)phenylhydrazine from 2-Aminobenzotrifluoride

Introduction

2-(Trifluoromethyl)phenylhydrazine is a pivotal building block in modern synthetic chemistry, finding extensive application in the development of pharmaceuticals and agrochemicals.[1] Its strategic importance lies in the introduction of the trifluoromethyl group, a moiety known to enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available precursor, 2-aminobenzotrifluoride. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and safety imperatives, reflecting the expertise required for successful and safe execution in a research and development setting.

The synthetic pathway is a classic two-step sequence in aromatic chemistry: the diazotization of a primary arylamine followed by the reduction of the resultant diazonium salt.[2] While conceptually straightforward, this process demands meticulous control over reaction parameters due to the inherent instability of the diazonium intermediate. This document serves as a self-validating system, where an understanding of the causality behind each experimental choice ensures reproducibility and safety.

Part 1: The Chemical Transformation: Mechanism and Strategy

The conversion of 2-aminobenzotrifluoride to this compound hinges on two foundational organic reactions.

-

Diazotization: The primary amine group (-NH₂) of 2-aminobenzotrifluoride is converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[3][] The reaction is performed at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing, which would lead to side products and potential safety hazards.[5][6] The electrophile in this reaction is the nitrosonium ion (NO⁺), which attacks the nucleophilic nitrogen of the amine.[5][7]

-

Reduction: The intermediate diazonium salt is subsequently reduced to the target hydrazine. A common and effective method for this reduction utilizes sodium sulfite (Na₂SO₃). This process is believed to proceed through the formation of an intermediate azo-sulfonate, which upon acidic hydrolysis, yields the final arylhydrazine hydrochloride.[8]

The overall synthetic pathway is illustrated below.

Caption: Overall two-step synthesis route.

Part 2: Experimental Protocol: A Step-by-Step Guide

This protocol details a laboratory-scale synthesis. All operations involving hydrazine derivatives and diazonium salts must be conducted within a certified chemical fume hood.[9]

Requisite Materials and Their Stoichiometry

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Equivalents |

| 2-Aminobenzotrifluoride | 88-17-5 | 161.12 | 16.11 g | 0.10 | 1.0 |

| Concentrated HCl (~37%) | 7647-01-0 | 36.46 | 40 mL | ~0.48 | ~4.8 |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 7.25 g | 0.105 | 1.05 |

| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | 126.04 | 26.47 g | 0.21 | 2.1 |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - | - |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step 1: Preparation of the Diazonium Salt Solution

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 25 mL of deionized water and 25 mL of concentrated hydrochloric acid.

-

Cool the acid solution to below 10 °C in an ice-salt bath.

-

Slowly add 16.11 g (0.10 mol) of 2-aminobenzotrifluoride to the stirred acid solution. A thick white slurry of the amine hydrochloride salt will form.

-

Cool the slurry to 0–5 °C. It is critical to maintain this temperature range for the entire diazotization process.

-

In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 25 mL of deionized water.

-

Transfer the sodium nitrite solution to the dropping funnel. Add it dropwise to the cold, stirred amine slurry over a period of 30-45 minutes. The rate of addition must be controlled to keep the internal temperature at 0–5 °C.

-

After the addition is complete, stir the resulting pale yellow solution for an additional 20 minutes in the ice bath. This solution contains the 2-(trifluoromethyl)benzenediazonium chloride and must be used immediately in the next step.

Causality Note: The excess hydrochloric acid ensures complete protonation of the amine and catalyzes the formation of the nitrosonium ion (NO⁺) electrophile. The slight excess of sodium nitrite ensures all the primary amine is consumed.

Step 2: Reduction and Hydrolysis

-

In a separate 1 L beaker, dissolve 26.47 g (0.21 mol) of sodium sulfite in 200 mL of deionized water. Cool this solution to 10-15 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Step 1 to the sodium sulfite solution. The temperature should be maintained below 20 °C during this addition. A dark red-orange color is typically observed.

-

Once the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Transfer the mixture to a 1 L round-bottom flask suitable for heating. Carefully add 15 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux for 2-3 hours. The color of the solution should lighten.[10]

Causality Note: The sulfite reduces the diazonium group. The subsequent heating with strong acid hydrolyzes the intermediate azo-sulfonate to form the hydrazine hydrochloride and drives the reaction to completion.

Step 3: Isolation and Purification

-

After the reflux period, cool the reaction mixture in an ice bath to 0–5 °C. The product, this compound hydrochloride, will precipitate as a crystalline solid.[10][11]

-

Collect the solid by suction filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of ice-cold water (2 x 20 mL) to remove inorganic salts.

-

Dry the product under vacuum at 40-50 °C to a constant weight. The expected yield is typically in the range of 75-85%.

-

If further purification is desired, the crude hydrochloride salt can be recrystallized from a minimal amount of hot water, followed by the addition of concentrated HCl and cooling.[11]

Part 3: Product Characterization

The identity and purity of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | White to pale yellow or cream crystalline powder.[12] |

| Molecular Formula | C₇H₈ClF₃N₂ |

| Molecular Weight | 212.60 g/mol [13] |

| Melting Point | Typically reported for the free base: 61-62 °C.[14][15] The hydrochloride salt will have a different, higher melting point. |

| ¹H NMR | Spectral data will be consistent with the structure. Expect signals for the aromatic protons and the hydrazine protons (-NHNH₃⁺). |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| Purity (Assay) | ≥97% (typically determined by titration or HPLC).[12] |

Part 4: Safety and Hazard Management

The synthesis described involves several hazardous materials and a potentially unstable intermediate. A thorough risk assessment must be conducted prior to commencing any work.

| Substance | Key Hazards | Recommended Precautions |

| 2-Aminobenzotrifluoride | Toxic, Irritant | Avoid inhalation and skin contact. Wear standard PPE. |

| Diazonium Salts | Explosive when dry or heated. | Never isolate. Generate and use in situ in a cold solution. Use a blast shield.[2][5] |

| Hydrazine Derivatives | Toxic, Corrosive, Suspected Carcinogen. [9][16] | Handle in a fume hood. Wear appropriate gloves (e.g., butyl rubber), eye protection, and a lab coat.[9][16] Avoid all personal contact.[17] |

| Concentrated HCl | Corrosive, Respiratory Irritant | Handle in a fume hood, wear acid-resistant gloves and eye protection. |

| Sodium Nitrite | Oxidizer, Toxic if Swallowed | Keep away from combustible materials. Avoid ingestion. |

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.[18] Remove contaminated clothing.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open.[18]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[18]

-

Spill: Absorb with an inert material and dispose of as hazardous waste. Prevent entry into drains.[18]

In all cases of exposure, seek immediate medical attention.[9]

References

- Hydrazine hydrate - SAFETY D

- Hydrazine Hydrate 7.

- Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).

- Performance Chemicals Hydrazine - Arxada. (n.d.).

- Hydrazine - Santa Cruz Biotechnology. (n.d.).

- Process for diazotizing aromatic amines. (1981).

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted... (2021).

- Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride. (2010).

- DIAZONIUM SALTS. (2020).

- 2-(Trifluoromethyl)

- This compound hydrochloride, 98% 25 g | Buy Online. (n.d.).

- This compound hydrochloride | CAS: 3107-34-4 | Chemical Product. (n.d.).

- This compound hydrochloride | 3107-34-4 - J&K Scientific LLC. (n.d.).

- Reactions of Diazonium Salts: Sandmeyer and Rel

- Lecture 16 Aromatic Diazonium Salts - NPTEL Archive. (n.d.).

- Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (2023).

- Diazotisation - Organic Chemistry Portal. (n.d.).

- Phenylhydrazine Hydrochloride - Organic Syntheses Procedure. (n.d.).

- Custom Diazotiz

- Purification method of phenylhydrazine. (1984).

- Process for purification of phenylhydrazine. (1982).

- This compound | 365-34-4 | INDOFINE Chemical Company. (n.d.).

- Exploring Flow Procedures for Diazonium Form

- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PubMed Central. (n.d.).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 3. Diazotisation [organic-chemistry.org]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]

- 13. This compound hydrochloride | CAS: 3107-34-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 14. matrixscientific.com [matrixscientific.com]

- 15. This compound | 365-34-4 | INDOFINE Chemical Company [indofinechemical.com]

- 16. arxada.com [arxada.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylhydrazine

Abstract: This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)phenylhydrazine, a key building block in modern medicinal chemistry and organic synthesis. The document details its fundamental molecular and physicochemical properties, provides validated protocols for its synthesis and handling, and explores its applications, with a particular focus on the renowned Fischer indole synthesis. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights to leverage this versatile reagent effectively.

Core Molecular Attributes

This compound is an aromatic hydrazine derivative distinguished by a trifluoromethyl (-CF3) group at the ortho-position of the phenyl ring. This substitution pattern imparts unique chemical properties that are highly valuable in synthetic applications. The compound is also commonly available and utilized as its hydrochloride salt, which often exhibits improved stability and handling characteristics.

Molecular Formula and Weight

The fundamental molecular identifiers for this compound and its hydrochloride salt are summarized below. This data is critical for stoichiometric calculations in reaction planning and for analytical characterization.

| Attribute | This compound | This compound HCl |

| Molecular Formula | C₇H₇F₃N₂[1] | C₇H₈ClF₃N₂[2][3][4] |

| Molecular Weight | 176.14 g/mol [1] | 212.60 g/mol [2][3][5] |

| CAS Number | 365-34-4 | 3107-34-4[2][3] |

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and reaction conditions. The trifluoromethyl group significantly influences these characteristics.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Appearance | White to yellow or cream to brown crystals or powder | White to cream or pale yellow crystals or powder | [6][7] |

| Melting Point | 58.0-67.0°C | Not specified | [7] |

| Solubility | Insoluble in water | Soluble in water | [4][8] |

| Storage | Store under inert gas, light sensitive | Store under inert gas (nitrogen or argon) at 2-8°C | [4] |

The Synthetic Utility and Mechanistic Insight

The primary value of this compound lies in its role as a precursor for synthesizing more complex molecules. The electron-withdrawing nature of the trifluoromethyl group modulates the reactivity of the hydrazine moiety and the aromatic ring, influencing reaction outcomes and the properties of the final products.

The Trifluoromethyl Group: A Pillar of Modern Medicinal Chemistry

The trifluoromethyl (-CF₃) group is a cornerstone in contemporary drug design for several strategic reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by enzymes in the body. This often increases the half-life and bioavailability of a drug candidate.[9]

-

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule.[9][10] This property is crucial for a drug's ability to cross cell membranes and reach its biological target.

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, like a chlorine atom, allowing chemists to fine-tune a molecule's size, shape, and electronic properties to optimize its interaction with a biological receptor.[9]

-

Modulated Basicity: As a strong electron-withdrawing group, the ortho-CF₃ substituent decreases the basicity of the nearby hydrazine nitrogens. This electronic effect is a key consideration in acid-catalyzed reactions.

The strategic incorporation of -CF₃ groups is a well-established method for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic compounds.[9][11]

Core Application: The Fischer Indole Synthesis

The most prominent application of this compound is in the Fischer indole synthesis , a powerful and classic chemical reaction discovered by Emil Fischer in 1883.[12] This reaction constructs the indole heterocyclic ring system, a structural motif found in a vast array of pharmaceuticals, natural products, and agrochemicals.[13][14]

The reaction involves the acid-catalyzed cyclization of an arylhydrazine (in this case, this compound) with an aldehyde or ketone.[12][13]

2.2.1. Reaction Workflow and Mechanism

The process follows a well-established mechanistic pathway, which is critical for understanding potential side reactions and for optimizing reaction conditions.

Caption: Workflow of the Fischer Indole Synthesis.

Mechanistic Causality:

-

Hydrazone Formation: The reaction begins with the condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone.[13] This is a standard imine formation reaction.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the key rearrangement.[12][13]

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a concerted pericyclic rearrangement. This is the core bond-forming step that establishes the carbon framework of the final indole ring.[12][15]

-

Cyclization and Elimination: The resulting di-imine intermediate rearomatizes and then cyclizes. Finally, acid-catalyzed elimination of an ammonia molecule yields the stable, aromatic trifluoromethyl-substituted indole.[13]

Broader Synthetic Applications

Beyond the Fischer indole synthesis, this compound serves as a versatile intermediate in the development of:

-

Pharmaceuticals: It is a key building block for various pharmaceutical agents, including anti-cancer drugs.[16][17]

-

Agrochemicals: It is used in creating herbicides and fungicides, where the trifluoromethyl group helps to modulate the biological activity of the final product.[16][17]

-

Advanced Materials: The compound is explored for creating specialized polymers and coatings with enhanced durability and chemical resistance.[16][17]

-

Analytical Reagents: It can function as a derivatizing agent in analytical techniques, aiding in the detection and quantification of other chemical substances.[16]

Synthesis Protocol

The synthesis of substituted phenylhydrazines, including the trifluoromethyl variant, typically follows a reliable two-step process starting from the corresponding aniline.[18][19] The protocol below describes a general method for the synthesis of the hydrochloride salt.

Experimental Methodology: Diazotization and Reduction

Principle: This synthesis relies on the conversion of an aromatic amine (2-(trifluoromethyl)aniline) into a diazonium salt, which is a highly reactive intermediate. This salt is then immediately reduced to form the desired hydrazine. The entire process is often performed as a "one-pot" synthesis to avoid isolating the potentially unstable diazonium salt.[18]

Step 1: Diazotization of 2-(Trifluoromethyl)aniline

-

Prepare a reaction vessel equipped with a stirrer, thermometer, and addition funnel, and cool it to -5°C to 0°C using an ice-salt bath.

-

Charge the vessel with concentrated hydrochloric acid and water.

-

Slowly add 2-(trifluoromethyl)aniline to the acid solution with vigorous stirring. The amine salt may precipitate as a white solid.

-

Prepare a solution of sodium nitrite (NaNO₂) in water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained between -5°C and 5°C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂), in water and cool it to 0-10°C.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. The temperature should be carefully controlled during this exothermic addition.

-

Once the addition is complete, allow the mixture to stir at room temperature for 1-3 hours to ensure the reduction is complete.

Step 3: Hydrolysis and Isolation

-

Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 1-4 hours to hydrolyze any intermediates.

-

Cool the reaction mixture to 0-10°C. The this compound hydrochloride product should precipitate as a solid.

-

Collect the solid product by filtration.

-

Wash the filter cake with cold water or a suitable solvent to remove impurities.

-

Dry the product under vacuum to yield the final hydrochloride salt.

Caption: Synthesis workflow for this compound HCl.

Safety, Handling, and Storage

Proper handling of this compound and its salts is imperative due to their potential hazards.

Hazard Identification

-

Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[8][20]

-

Irritation: It is known to cause skin, eye, and respiratory tract irritation.[8][20]

-

Sensitization: As with many hydrazines, there is a potential for skin sensitization.

Recommended Handling Procedures

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[21]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[20][21]

-

Avoid Inhalation: Avoid breathing dust or vapors.[21]

-

Contamination: Wash hands and any exposed skin thoroughly after handling.[21] Contaminated clothing should be removed and washed before reuse.

Storage and Stability

-

Atmosphere: Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[4]

-

Temperature: For the hydrochloride salt, refrigerated storage (2-8°C) is recommended.[4]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[21]

Conclusion

This compound is a reagent of significant strategic importance in organic synthesis and medicinal chemistry. Its value is primarily derived from the unique electronic and steric properties imparted by the ortho-trifluoromethyl group, which enhances metabolic stability and lipophilicity in derivative molecules. A thorough understanding of its properties, its central role in the Fischer indole synthesis, and the appropriate protocols for its synthesis and handling enables researchers to effectively harness its potential for the creation of novel and complex chemical entities.

References

- Vertex AI Search. This compound hydrochloride.

- Santa Cruz Biotechnology. This compound | CAS 365-34-4.

- ChemicalBook. This compound hydrochloride | 3107-34-4.

- Thermo Fisher Scientific. This compound hydrochloride, 98%.

- PubChem. This compound Hydrochloride.

- BLD Pharm. 3107-34-4|this compound hydrochloride.

- CymitQuimica. CAS 365-34-4: [2-(Trifluoromethyl)phenyl]hydrazine.

- Fisher Scientific. SAFETY DATA SHEET.

- Cole-Parmer. Material Safety Data Sheet.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Wikipedia. Fischer indole synthesis.

- Alfa Chemistry. Fischer Indole Synthesis.

- J&K Scientific LLC. Fischer Indole Synthesis.

- ChemicalBook. This compound hydrochloride CAS#: 3107-34-4.

- Taylor & Francis. Fischer indole synthesis – Knowledge and References.

- ChemScene. This compound | 365-34-4.

- J&K Scientific LLC. This compound hydrochloride | 3107-34-4.

- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted.

- Fisher Scientific. 3-(Trifluoromethyl)phenylhydrazine - SAFETY DATA SHEET.

- Thermo Fisher Scientific. This compound, 97%.

- Wikipedia. Phenylhydrazine.

- PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound hydrochloride | 3107-34-4 [chemicalbook.com]

- 3. This compound Hydrochloride | C7H8ClF3N2 | CID 12891828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride CAS#: 3107-34-4 [m.chemicalbook.com]

- 5. 3107-34-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. This compound hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]

- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAS 365-34-4: [2-(Trifluoromethyl)phenyl]hydrazine [cymitquimica.com]

- 11. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. jk-sci.com [jk-sci.com]

- 16. hurawalhi.com [hurawalhi.com]

- 17. jk-sci.com [jk-sci.com]

- 18. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 19. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)phenylhydrazine in Organic Solvents

Introduction: The Significance of 2-(Trifluoromethyl)phenylhydrazine in Modern Chemistry

This compound is a cornerstone intermediate in the synthesis of a wide array of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is largely defined by the presence of two key structural features: the reactive hydrazine moiety and the electron-withdrawing trifluoromethyl (CF3) group. The CF3 group is particularly notable for its ability to enhance the lipophilicity, metabolic stability, and biological activity of parent molecules, making it a prized substituent in drug design.[2][3] A thorough understanding of the solubility of this compound is therefore of paramount importance for researchers and drug development professionals, as it directly impacts reaction kinetics, purification strategies, and formulation development.

This guide provides a comprehensive overview of the solubility of this compound in organic solvents, grounded in fundamental principles of solute-solvent interactions. In the absence of extensive published quantitative solubility data, this document offers a predictive framework for solvent selection, coupled with a detailed experimental protocol for determining precise solubility in the laboratory.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. The key intermolecular forces at play for this compound are:

-

Hydrogen Bonding: The hydrazine moiety (-NHNH2) has both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms).[4] This allows for strong interactions with protic solvents (e.g., alcohols) and other solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones).

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the highly electronegative fluorine atoms of the CF3 group and the polar C-N and N-N bonds. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in these interactions.

-

Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and are particularly relevant for the nonpolar aromatic ring. Nonpolar solvents (e.g., toluene, hexane) will primarily interact through these forces.

The trifluoromethyl group has a profound, albeit complex, influence on solubility. While it is strongly electron-withdrawing and polar, it is also hydrophobic. This dual nature means that its impact on solubility is highly dependent on the overall structure of the molecule and the nature of the solvent.[5][6] In the case of this compound, the CF3 group enhances the molecule's lipophilicity, which can favor solubility in less polar organic solvents.[3]

Predicted Solubility of this compound in Common Organic Solvents

Based on the principles outlined above, a qualitative and semi-quantitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1. It is important to note that these are predictions and should be experimentally verified for any critical application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Protic Polar | Methanol, Ethanol | High | The hydrazine moiety can form strong hydrogen bonds with the hydroxyl group of the alcohol. The polarity of the solvent will also effectively solvate the polar regions of the molecule. |

| Aprotic Polar | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | These solvents can act as hydrogen bond acceptors for the N-H protons of the hydrazine. Their polarity also facilitates the dissolution of the polar solute. Dichloromethane's ability to engage in dipole-dipole interactions makes it a good candidate. |

| Nonpolar Aromatic | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the phenyl ring of the solute via π-π stacking. However, the polarity of the hydrazine and CF3 groups may limit solubility compared to more polar solvents. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The large difference in polarity between the solute and these nonpolar solvents will result in weak solute-solvent interactions that are insufficient to overcome the solute-solute interactions in the crystal lattice. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted equilibrium shake-flask method.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the organic solvents to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. Temperature control is critical as solubility is temperature-dependent.

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand in the temperature bath for a sufficient time for the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

-

Accurately dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Conclusion: A Predictive and Practical Approach to Solubility

References

- J&K Scientific LLC. This compound hydrochloride | 3107-34-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7X6v5dZWINuAEVOzowbxGAGayPOa7OK_g6bFKbccoiZM3ZSqHT3KVu1nY3F1JVqxe6msfrTr1EkPUSIN6wzDmFsPWEsoQrVxdah--O1XaWOO5uru1EZAl2o8nWKyjA25iaho=]

- ChemScene. 365-34-4 | this compound. [URL: https://www.chemscene.com/products/2-(Trifluoromethyl)phenylhydrazine-CS-0204844.html]

- PubChem. This compound Hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12891828]

- CymitQuimica. CAS 365-34-4: [2-(Trifluoromethyl)phenyl]hydrazine. [URL: https://www.cymitquimica.com/cas/365-34-4]

- ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://www.researchgate.

- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. [URL: https://www.inno-pharmchem.com/news/the-importance-of-trifluoromethylated-aromatic-compounds-in-modern-drug-discovery-26252109.html]

- TCI Chemicals. Selective Transformations of Aromatic Trifluoromethyl Groups. [URL: https://www.tcichemicals.com/US/en/support-download/tcimail/backnumber/201-189-1-2]

- Benchchem. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | 1029649-46-4. [URL: https://www.benchchem.com/product/b1019642]

- Thermo Fisher Scientific. This compound, 97% 1 g. [URL: https://www.thermofisher.

- Google Patents. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines. [URL: https://patents.google.

- Santa Cruz Biotechnology. This compound | CAS 365-34-4. [URL: https://www.scbt.com/p/2-trifluoromethyl-phenylhydrazine-cas-365-34-4]

- TCI America. This compound Hydrochloride. [URL: https://www.tcichemicals.com/US/en/p/T1637]

- Wikipedia. Phenylhydrazine. [URL: https://en.wikipedia.org/wiki/Phenylhydrazine]

- ChemScene. 502496-20-0 | 4-Chloro-2-(trifluoromethyl)phenylhydrazine, HCl. [URL: https://www.chemscene.com/products/4-Chloro-2-(trifluoromethyl)phenylhydrazine-HCl-CS-0211726.html]

- Sigma-Aldrich. Solvent Miscibility Table. [URL: https://www.sigmaaldrich.

- RSC Publishing. Role of specific solute–solvent interactions on the photophysical properties of distyryl substituted BODIPY derivatives. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cp/d0cp01007a]

- PubChem. Phenylhydrazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Phenylhydrazine]

- PubMed. Predicting the solubility of sulfamethoxypyridazine in individual solvents. II: Relationship between solute-solvent interaction terms and partial solubility parameters. [URL: https://pubmed.ncbi.nlm.nih.gov/554050/]

- PubMed. Intramolecular Relaxation Dynamics Mediated by Solvent-Solute Interactions of Substituted Fluorene Derivatives. Solute Structural Dependence. [URL: https://pubmed.ncbi.nlm.nih.gov/34755462/]

- BLD Pharm. 3107-34-4|this compound hydrochloride. [URL: https://www.bldpharm.com/products/3107-34-4.html]

- Taylor & Francis Online. Phenylhydrazine – Knowledge and References. [URL: https://www.taylorfrancis.com/topics/chemistry/phenylhydrazine-knR5g4l4k5g4]

- Santa Cruz Biotechnology. This compound hydrochloride | CAS 3107-34-4. [URL: https://www.scbt.com/p/2-trifluoromethyl-phenylhydrazine-hydrochloride-cas-3107-34-4]

Sources

- 1. This compound Hydrochloride | C7H8ClF3N2 | CID 12891828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 365-34-4: [2-(Trifluoromethyl)phenyl]hydrazine [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. tcichemicals.com [tcichemicals.com]

A Comprehensive Guide to the Stability and Storage of 2-(Trifluoromethyl)phenylhydrazine hydrochloride

Introduction: The Criticality of Chemical Integrity

2-(Trifluoromethyl)phenylhydrazine hydrochloride (CAS RN: 3107-34-4) is a vital building block in modern chemical synthesis. Its applications are particularly prominent in pharmaceutical development, where it serves as a key intermediate in the synthesis of various therapeutic agents, including anti-cancer drugs[1]. The trifluoromethyl group often enhances the biological activity and metabolic stability of the final active pharmaceutical ingredient (API) [see: 5, 14]. It also finds use in the formulation of advanced agrochemicals and as a reagent in analytical chemistry[1].

The efficacy, safety, and reproducibility of these applications are directly dependent on the purity and integrity of the starting material. Phenylhydrazine derivatives, as a class, are known for their reactivity and susceptibility to degradation. Therefore, a comprehensive understanding of the stability profile of this compound hydrochloride and the implementation of rigorous storage and handling protocols are not merely best practices—they are fundamental requirements for ensuring the validity of research and the quality of manufactured products. This guide provides a detailed examination of the factors affecting the stability of this compound and outlines field-proven protocols for its proper storage and handling.

Chemical and Physical Profile

A clear understanding of the compound's basic properties is the foundation for establishing appropriate handling and storage procedures.

| Property | Value | Source(s) |

| CAS Number | 3107-34-4 | |

| Molecular Formula | C₇H₈ClF₃N₂ | |

| Molecular Weight | 212.60 g/mol | |

| Appearance | White to almost white powder or crystals | [2] |

| Melting Point | Approximately 223 °C with decomposition | [2] |

Core Stability Profile: Factors Influencing Degradation

The stability of this compound hydrochloride is not absolute; it is contingent on its environment. Several external factors can initiate degradation pathways, leading to impurity formation, discoloration, and a decrease in assay. While generally stable under ideal conditions, its reactivity is primarily influenced by atmospheric conditions, light, and chemical incompatibilities[3][4].

Sensitivity to Atmospheric Conditions: The Dual Threat of Air and Moisture

Hydrazine derivatives are notoriously sensitive to oxidation. The primary culprit is atmospheric oxygen, which can oxidize the hydrazine moiety. This process is often autocatalytic and can lead to the formation of colored impurities, signifying compromised material. For this reason, exposure to air should be minimized. Safety data for analogous phenylhydrazine compounds explicitly notes air sensitivity and recommends storage under an inert gas.

Furthermore, the hydrochloride salt form imparts a hygroscopic nature to the compound, meaning it readily absorbs moisture from the atmosphere. The presence of water can not only physically alter the material (e.g., clumping) but can also accelerate other degradation pathways.

Photosensitivity: Degradation by Light

Exposure to light, particularly in the UV spectrum, can provide the activation energy needed to initiate decomposition. Phenylhydrazines are known to be light-sensitive, often turning yellow or darker upon exposure[5]. This discoloration is a clear visual indicator of degradation and the formation of chromophoric impurities. Therefore, protecting the compound from all light sources during storage and handling is imperative.

Chemical Incompatibilities

The reactivity of the hydrazine group makes this compound incompatible with several classes of chemicals. The most critical incompatibility is with strong oxidizing agents [3][4][6][7]. Contact with oxidizers can lead to a vigorous, potentially exothermic reaction, posing a significant safety hazard and completely degrading the material. Other incompatible materials include strong acids[3].

The diagram below illustrates the key environmental factors that can compromise the stability of the compound.

Caption: Key environmental factors that induce degradation of the compound.

Recommended Storage and Handling Protocols

Adherence to a strict storage and handling protocol is the most effective strategy for preserving the long-term integrity of this compound hydrochloride. The following recommendations synthesize data from multiple safety data sheets and established laboratory best practices.

Optimal Storage Conditions

The ideal storage environment is one that mitigates all the degradation factors discussed previously. These conditions are summarized in the table below.

| Parameter | Recommendation | Rationale & Causality | Source(s) |

| Temperature | Cool; Refrigerated (e.g., 2-8 °C) is preferred. | Low temperatures slow the rate of all chemical degradation pathways. A range of 0-6°C is recommended for similar compounds. | [3][6][8] |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation from atmospheric oxygen and minimizes exposure to ambient moisture. | |

| Light | Protect from light completely. | Prevents photodegradation. Use of amber glass vials or storage in a dark cabinet is essential. | [5] |

| Moisture | Keep in a dry environment. | The compound is hygroscopic; moisture absorption can compromise stability. Use of a desiccator is advisable for long-term storage. | |

| Container | Tightly closed, sealed container. | Prevents ingress of air and moisture. Ensures containment of the hazardous powder. | [3][4][6] |

| Location | Well-ventilated, secure area. | Ensures any potential vapors do not accumulate. Access should be restricted to authorized personnel only. | [3][4] |

The following workflow provides a decision-making process for the proper storage of the compound upon receipt.

Caption: Decision workflow for proper storage upon receiving the compound.

Experimental Protocol: A Self-Validating Stability Assessment

To ensure the trustworthiness of experimental results, a periodic or study-specific stability check is recommended. This protocol provides a self-validating system to confirm the material's integrity before use.

Objective: To assess the purity of this compound hydrochloride using High-Performance Liquid Chromatography (HPLC) and visual inspection.

Methodology:

-

Reference Standard Preparation:

-

Carefully weigh approximately 10 mg of a newly opened, high-purity reference standard of the compound.

-

Dissolve in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL. This is your T=0 reference.

-

-

Test Sample Preparation:

-

Using the same procedure, prepare a 1 mg/mL solution of the laboratory's working stock material that is to be tested.

-

-

Visual Inspection:

-

Observe both the solid working stock and its prepared solution.

-

Record any discoloration (e.g., yellowing, browning) compared to the fresh reference standard. Note any clumping or change in physical appearance.

-

-

HPLC Analysis:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) is typically effective.

-

Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection: Inject equal volumes (e.g., 10 µL) of both the reference standard and the test sample.

-

-

Data Analysis & Validation:

-

Compare the chromatograms. The primary peak in the test sample should have the same retention time as the reference standard.

-

Calculate the purity of the test sample by the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Acceptance Criteria: The purity should be within the acceptable limits for the intended application (e.g., >98%). The presence of significant new impurity peaks or a decrease in the main peak area relative to the reference indicates degradation.

-

Hazardous Decomposition Products

In the event of thermal decomposition, such as in a fire, or reaction with incompatible materials, this compound hydrochloride can release a variety of hazardous substances. These include:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Hydrogen fluoride (HF)

This underscores the importance of handling the material within a fume hood and avoiding conditions that could lead to decomposition[3].

Conclusion

The chemical integrity of this compound hydrochloride is paramount for its successful application in research and development. Its stability is primarily challenged by exposure to air, moisture, light, and incompatible chemicals . The cornerstone of preserving this compound is a multi-faceted storage strategy: store cool, dry, dark, and under an inert atmosphere . By implementing the rigorous protocols outlined in this guide, researchers and scientists can ensure the reliability of their starting material, leading to more accurate, reproducible, and safe outcomes.

References

-

Fisher Scientific. (2024, January 27). Safety Data Sheet: this compound hydrochloride. Link

-

MilliporeSigma. (2025, November 6). Safety Data Sheet: Phenylhydrazine hydrochloride. Link

-

Cole-Parmer. Material Safety Data Sheet: 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. Link

-

Fisher Scientific. Safety Data Sheet: [3-(Trifluoromethyl)phenyl]hydrazine. Link

-

Benchchem. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. Link

-

Ricca Chemical Company. (2025, April 5). Safety Data Sheet: Phenylhydrazine Hydrochloride. Link

-

Sigma-Aldrich. (2024, March 4). Safety Data Sheet: Phenylhydrazine. Link

-

Fisher Scientific. (2024, March 28). Safety Data Sheet: 3-(Trifluoromethyl)phenylhydrazine hydrochloride. Link

-

Sigma-Aldrich. (2024, March 4). Safety Data Sheet. Link

-

Fisher Scientific. Safety Data Sheet: 1-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine. Link

-

TCI (Shanghai) Development Co., Ltd. This compound Hydrochloride. Link

-

PubChem. This compound Hydrochloride. Link

-

Santa Cruz Biotechnology, Inc. This compound hydrochloride. Link

-

J&K Scientific LLC. This compound hydrochloride. Link

-

ChemSRC. (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride MSDS. Link

-

TCI Chemicals. This compound Hydrochloride. Link

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound Hydrochloride | 3107-34-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. fishersci.no [fishersci.no]

- 4. fishersci.com [fishersci.com]

- 5. riccachemical.com [riccachemical.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. CAS#:3107-33-3 | (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Trifluoromethyl)phenylhydrazine. As a crucial analytical technique in modern chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This guide is designed to assist researchers, scientists, and drug development professionals in the accurate interpretation of the NMR data for this compound, which is a valuable building block in medicinal chemistry. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, supported by empirical data and established principles of NMR spectroscopy. Furthermore, this document outlines a robust, field-tested protocol for the acquisition of high-quality NMR spectra for this and similar fluorinated aromatic compounds.

Introduction: The Significance of NMR in Characterizing Fluorinated Aromatics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, providing a non-destructive window into the intricate three-dimensional world of molecules. For drug development professionals and synthetic chemists, NMR is an indispensable tool for structural elucidation, purity assessment, and the study of dynamic processes. The incorporation of fluorine atoms into organic molecules, a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity, introduces unique complexities and opportunities in NMR analysis.[1][2] The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides an additional, highly sensitive NMR handle.[1] However, the strong electron-withdrawing nature of fluorine and trifluoromethyl groups significantly influences the electronic environment of neighboring protons and carbons, leading to characteristic shifts and coupling patterns in ¹H and ¹³C NMR spectra that require careful interpretation.[3] This guide will focus on this compound, a compound of interest in synthetic and medicinal chemistry, to illustrate the principles of interpreting the NMR spectra of fluorinated aromatic systems.

Molecular Structure and NMR-Active Nuclei

The molecular structure of this compound (C₇H₇F₃N₂) forms the basis for understanding its NMR spectra.[4][5] The molecule consists of a phenyl ring substituted with a trifluoromethyl group at the C2 position and a hydrazine group at the C1 position.

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles that govern chemical shifts and coupling constants in fluorinated aromatic compounds, researchers can confidently interpret their NMR data for structural verification and further research. The detailed experimental protocol offers a standardized approach to obtaining high-quality, reproducible NMR spectra, which is paramount for the integrity of scientific research in academic and industrial settings.

References

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Semina, I., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 85(4), 2441-2448.

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

RSC Publishing. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylhydrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

Deconstructing the Influence: An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group in Phenylhydrazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of bioactive scaffolds.[1][2][3][4] Phenylhydrazine, a versatile building block in pharmaceutical synthesis, presents a key platform for such modifications. This technical guide provides a comprehensive analysis of the profound electronic effects the trifluoromethyl group exerts on the phenylhydrazine core. We will dissect the interplay of inductive and resonance effects, quantify these influences using Hammett parameters, and explore the resulting impact on the molecule's basicity, nucleophilicity, and redox potential. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to harness the unique properties of trifluoromethylated phenylhydrazines.

Introduction: The Power of Fluorine in Modulating Reactivity

In the landscape of drug discovery, the trifluoromethyl group is unparalleled in its ability to enhance metabolic stability, binding affinity, and lipophilicity.[2][4][5] Its influence stems from its potent electron-withdrawing nature, a property that fundamentally alters the electronic distribution within a molecule.[6] When appended to the phenylhydrazine framework, the CF3 group's effects propagate through the aromatic ring to the critical hydrazine moiety, significantly altering its chemical personality. Understanding this electronic modulation is not merely an academic exercise; it is essential for predicting reaction outcomes, designing more effective synthetic routes, and ultimately, engineering molecules with superior pharmacological profiles.

The Dual Forces: Inductive and Resonance Effects of the CF3 Group

The net electronic effect of any substituent is a combination of two primary forces: inductive effects, which operate through the sigma (σ) bond framework, and resonance effects, which are transmitted through the pi (π) system.[7]

The Dominant Inductive Effect (-I)

The defining characteristic of the trifluoromethyl group is its exceptionally strong inductive electron withdrawal. This arises from the cumulative electronegativity of the three fluorine atoms, which polarize the C-F bonds and, consequently, the C-C bond connecting the group to the phenyl ring.[6][7][8] This potent pull of electron density through the sigma framework deactivates the aromatic ring by making it more electron-poor.[7][9]

Caption: Inductive electron withdrawal (-I) by the CF3 group.

The Nuances of Resonance

Unlike substituents with available lone pairs (e.g., -OH, -NH2) or extended π-systems (e.g., -NO2), the trifluoromethyl group does not participate in conventional resonance donation or withdrawal.[7] While the fluorine atoms possess lone pairs, they are not conjugated with the aromatic π-system. However, an effect analogous to hyperconjugation can be invoked, where the C-F σ* antibonding orbitals overlap with the ring's π-system, leading to electron withdrawal.[10] For practical purposes, the CF3 group is considered to have a powerful electron-withdrawing inductive effect and a weak electron-withdrawing resonance effect, making it a potent deactivator of the aromatic ring.[8][10]

Quantifying the Effect: Hammett Substituent Constants

The electronic influence of a substituent can be quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids.[11][12] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The magnitude of σ reflects the strength of this effect.

The trifluoromethyl group possesses large, positive Hammett constants for both the meta (σm) and para (σp) positions, confirming its strong electron-withdrawing character.[10][13][14] This stands in stark contrast to the electron-donating methyl group (-CH3).

Table 1: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Character |

|---|---|---|---|

| -CF₃ | 0.43 - 0.52 | 0.54 - 0.61 | Strongly Electron-Withdrawing |

| -NO₂ | 0.71 | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.56 | 0.66 | Strongly Electron-Withdrawing |

| -Cl | 0.37 | 0.23 | Moderately Electron-Withdrawing |

| -H | 0.00 | 0.00 | Neutral (Reference) |

| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |

Data sourced from various compilations, including Leffler & Grunwald (1963) and Hansch et al.[10][13]

The σp value for -CF3 is greater than its σm value, indicating that the electron-withdrawing effect is more pronounced at the para position, a result of the combined inductive and weak resonance/hyperconjugative effects.[10]

Consequences for Phenylhydrazine Chemistry